molecular formula C20H21F2NO4S B2862601 (2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate CAS No. 1492032-78-6

(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate

Cat. No.: B2862601
CAS No.: 1492032-78-6
M. Wt: 409.45
InChI Key: YQVFARRPDCJAHX-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate is a synthetic chemical compound of interest in biochemical and pharmacological research. The structure suggests potential as a modulator in various biological pathways. The presence of a sulfonylamino group is a feature found in compounds that can interact with enzymatic processes, such as histone deacetylase (HDAC) inhibitors which are investigated for their role in regulating cellular processes like fibrinolysis . The specific applications and mechanism of action for this compound are not yet fully characterized and require further investigation by researchers. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and suitability for their applications.

Properties

IUPAC Name

(2,3-difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c1-14(2)19(20(24)27-13-16-9-6-10-17(21)18(16)22)23-28(25,26)12-11-15-7-4-3-5-8-15/h3-12,14,19,23H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVFARRPDCJAHX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20F2N2O3S
  • Molecular Weight : 368.43 g/mol
  • CAS Number : Not readily available in common databases.

The presence of the difluorophenyl group and the sulfonylamino moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are sought for cosmetic applications to reduce hyperpigmentation.
    • Preliminary studies indicate that compounds similar to (2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate exhibit significant tyrosinase inhibitory activity, potentially reducing melanin production in melanocytes .
  • Antioxidant Activity :
    • The compound may exhibit antioxidant properties, which are beneficial for preventing oxidative stress-related damage in cells. Antioxidants can scavenge free radicals and protect cellular components from oxidative damage.

Study on Tyrosinase Inhibition

In a study involving various analogs of related compounds, it was found that certain derivatives demonstrated potent inhibition of mushroom tyrosinase with IC50 values significantly lower than that of standard inhibitors like kojic acid. For instance:

CompoundIC50 Value (µM)Comparison to Kojic Acid
Analog 117.62Less potent
Analog 31.1222-fold stronger

These results suggest that modifications in the structure of sulfonylamino derivatives can enhance their inhibitory effects on tyrosinase .

Cellular Studies

In cellular assays using B16F10 melanoma cells, the tested analogs were evaluated for their cytotoxicity and tyrosinase inhibition:

  • Cytotoxicity Assessment : Compounds were administered at various concentrations (up to 20 µM), showing no significant cytotoxic effects.
  • Tyrosinase Activity Measurement : After treatment with IBMX and α-MSH to stimulate melanin production, the analogs effectively reduced tyrosinase activity compared to controls.

Research Findings Summary

Recent literature highlights the potential of this compound as a promising candidate for further development in cosmetic and therapeutic applications targeting pigmentation disorders and oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name/Feature Target Compound Common Analogues (Hypothetical)
Core Structure Ester-linked difluorophenylmethyl group + sulfonamide-styrenyl side chain Amide-linked aryl derivatives
Fluorination Pattern 2,3-Difluorophenyl Monofluoro (e.g., 2-fluorophenyl) or non-fluorinated
Sulfonamide Substituent (E)-2-phenylethenyl Alkyl or heteroaryl groups (e.g., methyl, pyridyl)
Ester Group 3-Methylbutanoate Acetate, propionate, or cyclic esters
Synthetic Complexity Multi-step (reduction, acylation, cyclization) Simpler routes (e.g., direct coupling)

Hypothetical Performance Metrics

  • Lipophilicity: The 2,3-difluorophenyl group likely enhances membrane permeability compared to non-fluorinated analogs.
  • Metabolic Stability : The ester moiety may confer susceptibility to esterase-mediated hydrolysis, contrasting with more stable amide derivatives.
  • Bioactivity : Styrenyl sulfonamide groups are associated with kinase inhibition, but activity may vary with substituent geometry (e.g., E vs. Z isomers) .

Research Findings and Limitations

  • Synthetic Yield : The compound was obtained in 79% yield after reverse-phase chromatography .
  • Analytical Data : LCMS and HPLC data confirm purity but lack comparative benchmarks against analogs.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize a split-split plot experimental design to systematically test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, adopt a randomized block design with split plots for reaction parameters (e.g., temperature gradients) and subplots for purification methods (e.g., column chromatography vs. recrystallization). Purity can be assessed via HPLC with UV detection, referencing analogous sulfonamide characterization techniques . Yield optimization may require iterative adjustments to stoichiometric ratios of the (E)-2-phenylethenylsulfonylamine intermediate and the esterification agent.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm stereochemistry at the sulfonylamino group and the (E)-configured ethenyl moiety. High-resolution mass spectrometry (HRMS) should validate molecular weight, while FT-IR can identify key functional groups (e.g., sulfonamide N–H stretches). Differential scanning calorimetry (DSC) may assess crystallinity, which impacts stability. Cross-reference spectral data with structurally similar fluorinated sulfonamides, such as those in green procurement guidelines .

Q. How should stability studies be designed to evaluate hydrolytic degradation under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing using buffer solutions (pH 1–9) at 40°C/75% RH over 28 days. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., free sulfonamide or fluorophenyl methanol). Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Include controls for photostability, as fluorinated aromatics are prone to UV-induced cleavage .

Advanced Research Questions

Q. What experimental frameworks address contradictory data on this compound’s enzyme inhibition potency across assays?

  • Methodological Answer : Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to validate target engagement. For instance, compare IC50_{50} values in cell-free (e.g., recombinant enzyme) and cell-based systems to assess membrane permeability or off-target effects. Use molecular dynamics simulations to probe binding mode variations caused by the (2,3-difluorophenyl) group’s electron-withdrawing effects. Cross-reference ecological risk assessment frameworks from environmental studies .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate log PP (octanol-water partition coefficient) and biodegradation potential. Validate predictions with microcosm studies simulating soil/water systems, tracking metabolites via LC-HRMS. Prioritize parameters from environmental fate studies in Project INCHEMBIOL, such as abiotic hydrolysis rates and bioaccumulation in aquatic organisms .

Q. What strategies resolve discrepancies in crystallographic data for this compound’s polymorphs?

  • Methodological Answer : Perform synchrotron X-ray diffraction on single crystals grown under controlled conditions (e.g., solvent evaporation vs. cooling). Pair with solid-state NMR to confirm lattice packing differences. Thermogravimetric analysis (TGA) can identify solvent retention in metastable forms. Reference methodologies from fluorinated polymer crystallinity studies in green chemistry guidelines .

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